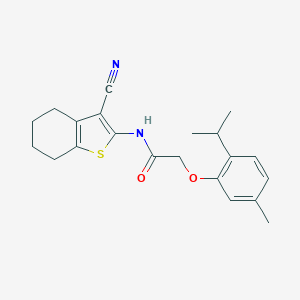
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a tetrahydrobenzothiophene ring system, which is further substituted with a phenylcarbonyl group and a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrobenzothiophene core, which can be achieved through a cyclization reaction of appropriate precursors. The phenylcarbonyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the benzamide group is formed through an amidation reaction with 3-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as palladium or platinum, to facilitate the cyclization and acylation reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new amides or thiol derivatives.
Aplicaciones Científicas De Investigación
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(3,4-dichlorophenyl)benzamide
- 3-chloro-N-(2,3-dichlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide is unique due to the presence of the tetrahydrobenzothiophene ring system and the phenylcarbonyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
461431-20-9 |
|---|---|
Fórmula molecular |
C22H18ClNO2S |
Peso molecular |
395.9g/mol |
Nombre IUPAC |
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C22H18ClNO2S/c23-16-10-6-9-15(13-16)21(26)24-22-19(17-11-4-5-12-18(17)27-22)20(25)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,24,26) |
Clave InChI |
OYQCLTPUCLSYKQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B376104.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[(1-phenylethylidene)amino]oxy}acetamide](/img/structure/B376108.png)
![ethyl [2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B376109.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B376113.png)

![Ethyl 5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B376117.png)
![Ethyl 4-(4-bromophenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B376119.png)
![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B376120.png)
![2-[(4-Tert-butylbenzoyl)amino]-5-ethylthiophene-3-carboxylic acid](/img/structure/B376121.png)
![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B376122.png)
![Ethyl 2-[(3-acetyloxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B376125.png)

